molecular formula C11H14N2 B086574 2-(butan-2-yl)-1H-1,3-benzodiazole CAS No. 13786-52-2

2-(butan-2-yl)-1H-1,3-benzodiazole

Cat. No. B086574
CAS RN: 13786-52-2
M. Wt: 174.24 g/mol
InChI Key: USXMXTFULSFXKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodiazole derivatives, including compounds similar to “2-(butan-2-yl)-1H-1,3-benzodiazole”, involves multiple steps that often include the formation of benzotriazole intermediates or related structures. For instance, Dib et al. (2004) described the gas-phase thermolysis of benzotriazole derivatives, highlighting the chemical pathways and conditions necessary to achieve the desired product from specific precursors (Dib, H. H., Al-Awadi, N., Ibrahim, Y. A., & El-Dusouqui, O., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to “2-(butan-2-yl)-1H-1,3-benzodiazole” has been analyzed through various spectroscopic and structural determination methods. Inkaya (2018) conducted a study on a benzodiazole derivative, providing insights into the molecular geometry, vibrational modes, and chemical shift values through X-ray diffraction and spectroscopic methods (Inkaya, E., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzodiazole derivatives are diverse and can lead to various products depending on the reactants and conditions. Kamat et al. (2017) synthesized Cu(II) complexes of benzothiazol-2-yl derivatives, revealing the complex's structure and demonstrating the role of specific interactions in stabilizing the molecular structure (Kamat, V. et al., 2017).

Physical Properties Analysis

The physical properties of benzodiazole derivatives, such as melting points, solubility, and thermal stability, are crucial for understanding their behavior in different environments and applications. Studies like those by Frolova and Kaplaushenko (2018) on triazole and tetrazole cores offer insights into the physicochemical properties and stability of these compounds under various conditions (Frolova, Y. S. & Kaplaushenko, A., 2018).

Chemical Properties Analysis

The reactivity, interaction with other chemicals, and potential for forming new compounds are integral aspects of the chemical properties analysis of benzodiazole derivatives. Research on these compounds, including their synthesis and potential as antimicrobial agents, demonstrates the broad range of chemical behaviors and applications. For example, Rajeeva et al. (2009) explored the antimicrobial activity of new benzothiazole derivatives, highlighting their potential in medical and pharmaceutical applications (Rajeeva, B., Srinivasulu, N., & Shantakumar, S., 2009).

Scientific Research Applications

Therapeutic Potential and Chemical Properties

Therapeutic Potential in Chemotherapy and Drug Discovery : Benzothiazole derivatives, including 2-(butan-2-yl)-1H-1,3-benzodiazole, have shown a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. These compounds, especially the 2-arylbenzothiazoles, are potential antitumor agents with several molecules containing the benzothiazole ring system in clinical use for the treatment of various diseases. The structural simplicity and ease of synthesis of benzothiazoles provide scope for the development of chemical libraries that could serve in the discovery of new chemical entities progressing towards the market (Kamal, Hussaini, & Malik, 2015).

Chemistry and Properties : The chemistry of compounds containing 2,6-bis-(benzthiazol-2-yl)-pyridine showcases the fascinating variability in their chemistry and properties, including their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activity. This variability suggests many points of potential interest for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Recent Advances in Chemotherapeutics : Recent structural modifications of benzothiazole and its conjugate systems have emerged as important pharmacophores in the development of antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have been attractive in the design and development of new benzothiazoles and their conjugate systems as potential chemotherapeutics (Ahmed et al., 2012).

Medicinal Chemistry : The benzothiazole scaffold is highlighted for its diverse pharmacological activities with less toxic effects. It is considered one of the important moieties in medicinal chemistry, showing activities such as anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer (Bhat & Belagali, 2020).

Patent Trends and Drug Development : Benzothiazoles have been the focus of recent drug development efforts, with a wide range of pharmacological activities covered in patents filed from 2015 to 2020. These activities include metabolic diseases, cancer, inflammation, neurodegeneration, viral diseases, bacterial infections, fibrosis, and thrombosis. The scaffold's pharmacological importance makes it a key building block for the development of high therapeutic activity derivatives, particularly in cancer research (Law & Yeong, 2022).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-butan-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXMXTFULSFXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(butan-2-yl)-1H-1,3-benzodiazole

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